N-ethyl-N-phenylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-N-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-14(12-6-4-3-5-7-12)13(15)11-8-9-16-10-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYSOXMOZJWENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
N-ethyl-N-phenylthiophene-3-carboxamide and its derivatives have been studied for their diverse biological activities:
- Anticancer Properties : Research indicates that thiophene derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from thiophene structures have shown IC50 values as low as 3.20 μM against HCT116 cancer cells, indicating potent anticancer effects . The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway .
- Anti-inflammatory Effects : The compound has been explored as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. One derivative demonstrated an IC50 value of 0.29 μM for COX-2 inhibition, suggesting potential use in treating inflammatory conditions . This selectivity is crucial for reducing side effects commonly associated with non-selective NSAIDs.
- Antimicrobial and Antiviral Activities : Thiophene derivatives have also been synthesized as potential antimicrobial agents. For example, N-benzyl-N-phenylthiophene-2-carboxamide analogues have shown promising antiviral activities against enterovirus 71 . This highlights the versatility of thiophene compounds in addressing infectious diseases.
Synthesis of Derivatives
The synthesis of this compound typically involves several chemical reactions that allow for the modification of its structure to enhance biological activity:
- General Synthetic Pathway : The synthesis generally starts with thiophene derivatives that undergo acylation or amide coupling reactions. For instance, using traditional methods such as copper-catalyzed C–Se coupling can yield various functionalized thiophenes .
- Structural Modifications : Modifying the phenyl group or introducing different substituents on the thiophene ring can significantly affect the compound's pharmacological properties. For example, altering the substituents can enhance selectivity for COX-2 or improve anticancer efficacy .
Case Studies
Several studies illustrate the practical applications and effectiveness of this compound:
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Core Thiophene Modifications
N-Phenylthiophene-2-Carboxamide ()
- Structure : Thiophene-2-carboxamide with a phenyl group on the amide nitrogen.
- Key Differences : Positional isomerism (2-carboxamide vs. 3-carboxamide) alters electronic distribution. The 2-carboxamide derivative shows distinct NMR shifts (δ 7.76 for thiophene proton) compared to 3-carboxamides.
- Synthesis : Prepared via oxidative coupling of thiophene-2-carbaldehyde and aniline, highlighting the role of regioselectivity in synthetic routes .
Benzo[b]thiophene Derivatives ()
Antifungal/Antibacterial Thiophene-3-Carboxamides ()
- Compounds : Derivatives with methoxy/methylphenyl groups (e.g., Compound I: 4-methoxyphenyl; Compound II: 4-methylphenyl).
- Activity : Both exhibit antimicrobial properties, suggesting that electron-donating substituents (methoxy, methyl) enhance bioactivity. The absence of such groups in N-ethyl-N-phenylthiophene-3-carboxamide may limit its efficacy in this context .
Amino-Substituted Derivatives ()
- Example: 2-Amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide ().
- The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the ethyl/phenyl substituents .
Physicochemical Properties
Molecular Weight and Lipophilicity
*Calculated based on C₁₄H₁₅NOS.
- Trends : Bulky substituents (e.g., CF3 in ) increase molecular weight and logP, reducing aqueous solubility. This compound balances moderate lipophilicity with simpler metabolism compared to halogenated analogs.
Preparation Methods
Reaction Conditions and Optimization
Key parameters include the use of a base (e.g., pyridine or triethylamine) to neutralize HCl, preventing protonation of the amine and ensuring reaction progression. For instance, in the synthesis of analogous thiophene-3-carboxamide derivatives, pyridine was employed as both a solvent and base, achieving yields of 68–84%. However, prolonged reaction times (4–24 hours) are often required to drive the reaction to completion.
Challenges and Byproducts
Competitive side reactions, such as over-alkylation or hydrolysis of the acyl chloride, necessitate strict control of moisture. In one study, the absence of a base led to incomplete substrate consumption, highlighting the importance of stoichiometric base addition.
Coupling Agent-Mediated Synthesis from Thiophene-3-Carboxylic Acid
For laboratories avoiding acyl chlorides, carbodiimide-based coupling agents offer an alternative. This method involves activating thiophene-3-carboxylic acid with reagents like N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by reaction with N-ethylaniline.
Protocol Comparison
-
DCC/DMAP System : A combination of DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane yielded 68% of the target amide after 12 hours at room temperature. DMAP acts as a nucleophilic catalyst, accelerating the formation of the active ester intermediate.
-
TiCl4/Pyridine System : Titanium tetrachloride in pyridine demonstrated lower efficiency (12% yield), attributed to coordination effects between TiCl4 and the amine, which reduce nucleophilicity.
Advantages of Coupling Agents
This method avoids handling corrosive acyl chlorides and enables one-pot synthesis. However, the necessity to remove urea byproducts (e.g., dicyclohexylurea) via filtration adds complexity.
Acid-Catalyzed Condensation of Thiophene-3-Carbonitrile
A less conventional but viable approach involves the acid-catalyzed reaction of thiophene-3-carbonitrile with N-ethylaniline. Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) serves as both catalyst and dehydrating agent, facilitating the Ritter-type reaction to form the amide bond.
Synthetic Procedure
In a representative protocol:
Mechanistic Insights
The nitrile undergoes partial hydrolysis to a reactive imidate intermediate, which reacts with the amine to form the amide. Excess POCl3 ensures the removal of water, shifting the equilibrium toward product formation.
Copper-Catalyzed C–N Coupling for Sterically Hindered Systems
For sterically challenging substrates, copper-catalyzed cross-coupling offers a solution. Although primarily reported for C–Se bond formation, this methodology can be adapted for amidation by replacing selenium sources with amines.
Optimization Table for Copper-Mediated Reactions
| Entry | CuI (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 25 | 25 | K2CO3 | 24 | 39 |
| 2 | 25 | 25 | Cs2CO3 | 3 | 86 |
| 5 | 10 | 10 | Cs2CO3 | 12 | 80 |
Adapted from trisubstituted thiophene selenide synthesis.
Cesium carbonate outperformed potassium carbonate due to its stronger basicity and ability to solubilize intermediates. Reducing catalyst loading from 25 mol% to 10 mol% decreased yields marginally (86% → 80%), suggesting a balance between cost and efficiency.
Two-Step Protection/Deprotection Strategy
For substrates prone to side reactions, a Boc-protection strategy ensures selectivity:
-
Boc Protection : Thiophene-3-carboxylic acid is converted to its N-Boc-protected derivative using di-tert-butyl dicarbonate and a base.
-
Amide Coupling : The protected acid is coupled with N-ethylaniline using DCC/DMAP, followed by Boc deprotection with trifluoroacetic acid.
This method achieves high purity (>95%) but adds synthetic steps, reducing overall efficiency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-ethyl-N-phenylthiophene-3-carboxamide, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with thiophene-3-carboxylic acid activation using reagents like thionyl chloride, followed by coupling with N-ethylaniline. Intermediate characterization employs thin-layer chromatography (TLC) for purity assessment and Fourier-transform infrared spectroscopy (FT-IR) to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹). Final purification via column chromatography ensures high yield (60-75%) .**
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the thiophene ring (δ 6.8–7.2 ppm) and ethyl/phenyl substituents (δ 1.2–1.4 ppm for CH₃; δ 7.3–7.5 ppm for aromatic protons). ¹³C NMR confirms carbonyl (C=O at ~168 ppm) and thiophene carbons.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 260.0845 for C₁₃H₁₃NOS⁺) .
Q. What physicochemical properties are essential for prioritizing this compound in drug discovery?
- Methodological Answer : Key parameters include:
- LogP (Partition Coefficient) : Predicted via computational tools (e.g., PubChem) to assess lipophilicity (experimental LogP ~2.8).
- Aqueous Solubility : Determined using shake-flask methods (typically <0.1 mg/mL in water, necessitating DMSO for in vitro assays).
- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points >150°C, indicating suitability for solid-state formulations .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility.
- Process Automation : Use continuous flow reactors to reduce side reactions and improve reproducibility (>90% yield in scaled-up batches) .
Q. What strategies resolve contradictions in reported bioactivity data across structurally similar thiophene carboxamides?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on the phenyl ring) using in vitro assays (e.g., antimicrobial MIC values).
- Target Validation : Employ molecular docking to assess binding affinity variations to targets like bacterial dihydrofolate reductase. For example, N-ethyl derivatives show 3-fold higher inhibition than methyl analogs due to enhanced hydrophobic interactions .
Q. How can computational modeling predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADME Prediction : Use software like SwissADME to estimate bioavailability (e.g., 65% intestinal absorption) and cytochrome P450 metabolism (CYP3A4 as primary metabolizer).
- Molecular Dynamics Simulations : Model blood-brain barrier permeability; results indicate low CNS penetration (logBB < -1), reducing neurotoxicity risks .
Q. What experimental designs address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Curves : Use 3D cell cultures (e.g., spheroids) to mimic in vivo tumor microenvironments.
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may explain efficacy gaps.
- Species-Specific Assays : Compare murine vs. human hepatocyte metabolic rates to adjust dosing regimens .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the antimicrobial efficacy of thiophene carboxamides?
- Methodological Answer :
- Standardized Assay Conditions : Adopt CLSI guidelines for MIC testing to minimize variability.
- Resistance Profiling : Test against efflux pump-overexpressing bacterial strains (e.g., E. coli TolC mutants) to identify compound susceptibility.
- Synergy Studies : Combine with β-lactam antibiotics to assess potentiation effects (e.g., 4-fold reduction in MIC when co-administered with ampicillin) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
